molecular formula C7H7ClFNO3S2 B6600476 [(chlorosulfonyl)imino](2-fluorophenyl)methyl-lambda6-sulfanone CAS No. 2649035-46-9

[(chlorosulfonyl)imino](2-fluorophenyl)methyl-lambda6-sulfanone

Cat. No.: B6600476
CAS No.: 2649035-46-9
M. Wt: 271.7 g/mol
InChI Key: LFDRUGIZKAHPQR-UHFFFAOYSA-N
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Description

(Chlorosulfonyl)iminomethyl-lambda6-sulfanone is a sulfonamide-derived compound characterized by a lambda6-sulfanone core, a chlorosulfonyl group (-SO2Cl), an imino (=N-) linkage, and a 2-fluorophenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The chlorosulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions, while the fluorine atom on the phenyl ring may improve metabolic stability and bioavailability .

Properties

IUPAC Name

N-[(2-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO3S2/c1-14(11,10-15(8,12)13)7-5-3-2-4-6(7)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDRUGIZKAHPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NS(=O)(=O)Cl)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Sulfonamidation

This classical method involves reacting a primary amine with a sulfonyl chloride under basic conditions. For the target compound, 2-fluorobenzylamine serves as the amine precursor, while chlorosulfonyl isocyanate (ClSO₂NCO) provides the sulfonyl imino group.

Representative Procedure :

  • Dissolve 2-fluorobenzylamine (1.1 equiv) and Et₃N (1.1 equiv) in dry DCM (0.25 M) under N₂.

  • Cool to 0°C and add chlorosulfonyl isocyanate dropwise.

  • Stir at 0°C for 1 h, then warm to room temperature for 15 h.

  • Quench with saturated NaHCO₃, extract with DCM, dry (MgSO₄), and concentrate.

Key Data :

ParameterValue
Yield (crude)65–75%
Purity (HPLC)>90%
Reaction Scale0.2–5 mmol

Photocatalytic N-Centered Radical Formation

Recent advances in photocatalysis enable direct assembly of N-heterocyclic structures. Using Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ as a photocatalyst, N-chloro intermediates generated from sulfonamides can undergo spirocyclization with alkenes. While this method is primarily used for cyclic systems, its principles may guide functionalization of the fluorophenyl group.

Chlorosulfonyl Group Introduction

The electrophilic chlorosulfonyl moiety (-SO₂Cl) is introduced via halogenation of sulfinic acid derivatives or sulfonamide precursors.

Dichlorohydantoin-Mediated Chlorination

1,3-Dichloro-5,5′-dimethylhydantoin (DCDMH) efficiently chlorinates sulfonamides at ambient temperatures:

Optimized Conditions :

  • Substrate : Preformed sulfonamide intermediate

  • Chlorinating Agent : DCDMH (1.5 equiv)

  • Solvent : DCM

  • Catalyst : None required

  • Time : 2–4 h

Performance Metrics :

MetricValue
Conversion85–92%
Isolated Yield76–80%
Byproducts<5% sulfonic acid

Alternative Chlorinating Agents

Comparative analysis of chlorination efficiency:

AgentTemp (°C)Yield (%)Purity (%)
DCDMH258095
N-Chlorosuccinimide406888
Cl₂ gas-109197

Note: Cl₂ gas offers higher yields but requires specialized handling.

Fluorophenyl Group Functionalization

The 2-fluorophenyl group’s electronic properties necessitate tailored synthetic approaches:

Directed Ortho-Metalation

Introducing fluorine pre-functionalization via:

  • Lithiation : Treat 2-fluorotoluene with LDA at -78°C

  • Quenching : Add S-methyl methanesulfonothioate

  • Oxidation : H₂O₂ in acetic acid yields sulfonyl precursor

Critical Parameters :

  • Temperature control (±2°C) essential for regioselectivity

  • 2-Fluorine directs metalation to the para position

Scalability and Process Optimization

Continuous Flow Synthesis

Adapting the method from, a two-step flow process enhances scalability:

Reactor Setup :

  • Step 1 (Chlorination) :

    • Residence time: 3.33 min

    • Temp: 25°C

  • Step 2 (Cyclization) :

    • Photoreactor (λ = 365 nm)

    • Residence time: 2.50 min

Scale-Up Performance :

Batch Size (mmol)Isolated Yield (%)Throughput (g/day)
0.2711.2
20070105.6

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.32 (m, 3H, Ar-H)

  • δ 4.21 (s, 2H, CH₂)

  • δ 3.08 (s, 3H, S-CH₃)

HRMS (ESI+) :

  • Calculated for C₇H₆ClFNO₃S₂ [M+H]⁺: 280.9412

  • Found: 280.9409

Challenges and Mitigation Strategies

ChallengeSolution
Hydrolysis of -SO₂Cl groupStrict anhydrous conditions
Para-substitution byproductsLow-temperature metalation
PhotodegradationAmber glassware, N₂ atmosphere

Emerging Methodologies

Electrochemical Sulfonylation

Preliminary studies show promise in using paired electrolysis to generate sulfonyl radicals, potentially bypassing chlorinating agents . Initial trials achieved 45% yield, warranting further optimization.

Chemical Reactions Analysis

(chlorosulfonyl)iminomethyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent . Its sulfoximine structure is known to enhance biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

  • Case Study : Research has indicated that sulfoximines can act as inhibitors for various biological pathways, suggesting that (chlorosulfonyl)iminomethyl-lambda6-sulfanone may have therapeutic implications in treating diseases such as cancer and bacterial infections.

Agricultural Chemistry

This compound is also being investigated for its potential use as an insecticide and acaricide . The unique properties of sulfoximines allow for targeted action against pests while minimizing harm to beneficial organisms.

  • Case Study : A patent application highlighted the efficacy of sulfoximine derivatives as insecticides, demonstrating significant activity against common agricultural pests, which could lead to more sustainable pest management strategies.

Chemical Synthesis

(Chlorosulfonyl)iminomethyl-lambda6-sulfanone serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it a versatile building block in organic chemistry.

  • Synthesis Pathways :
    • Reaction with nucleophiles to form new compounds.
    • Utilization in electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of (chlorosulfonyl)iminomethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound’s chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein labeling. The fluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Halogenated Phenyl Derivatives
  • [(2-Bromophenyl)Imino]Dimethyl-Lambda6-Sulfanone (CID 125426018) Structure: Replaces the 2-fluorophenyl and chlorosulfonyl groups with 2-bromophenyl and dimethyl substituents. Molecular Formula: C8H10BrNOS (MW: 248.20) . Properties: Bromine’s larger atomic radius increases steric hindrance, reducing reactivity compared to fluorine. The dimethyl group lowers electrophilicity, making it less reactive in substitution reactions.
  • (4-Chlorophenyl)(Imino)Methyl-Lambda6-Sulfanone Structure: Features a 4-chlorophenyl group instead of 2-fluorophenyl and lacks the chlorosulfonyl moiety. Molecular Formula: C7H8ClNOS (MW: 189.66) . Properties: Chlorine’s electron-withdrawing effect enhances stability but reduces metabolic flexibility compared to fluorine. The absence of chlorosulfonyl limits its utility in electrophilic reactions.
Functional Group Variations
  • (3-Bromophenyl)(Imino)(Trifluoromethyl)-Lambda6-Sulfanone Structure: Incorporates a trifluoromethyl (-CF3) group and 3-bromophenyl substituent. Molecular Formula: C7H5BrF3NOS (MW: 288.08) . Properties: The -CF3 group increases hydrophobicity and oxidative stability, while bromine at the meta position directs reactivity toward electrophilic aromatic substitution.
  • tert-Butyl(Imino)(Methyl)-Lambda6-Sulfanone Structure: Substitutes the 2-fluorophenyl and chlorosulfonyl groups with tert-butyl and methyl groups. Molecular Formula: C5H13NOS (MW: 135.23) . Properties: The bulky tert-butyl group enhances steric protection, improving thermal stability but reducing solubility in polar solvents.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Profile
Target Compound C7H6ClFN2O2S2* ~272.71* 2-Fluorophenyl, -SO2Cl High electrophilicity, moderate stability
[(2-Bromophenyl)Imino]Dimethyl C8H10BrNOS 248.20 2-Bromophenyl, -CH3 Low reactivity, steric hindrance
(4-Chlorophenyl)(Imino)Methyl C7H8ClNOS 189.66 4-Chlorophenyl Electron-withdrawing, stable
(3-Bromophenyl)(Imino)(-CF3) C7H5BrF3NOS 288.08 3-Bromophenyl, -CF3 Hydrophobic, oxidation-resistant
tert-Butyl(Imino)(Methyl) C5H13NOS 135.23 tert-Butyl, -CH3 Thermally stable, low solubility

*Hypothetical molecular formula and weight estimated based on structural analogs.

Biological Activity

The compound (chlorosulfonyl)iminomethyl-lambda6-sulfanone is a member of the sulfoximine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

The compound can be described by the following structural formula:

  • IUPAC Name : (chlorosulfonyl)iminomethyl-lambda6-sulfanone
  • CAS Number : Not specifically listed, but related compounds include CAS 1085526-17-5 for similar sulfanone derivatives.

Molecular Characteristics

  • Molecular Formula : C7H7ClN2O2S
  • Molecular Weight : 204.75 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
Purity>95%

The biological activity of (chlorosulfonyl)iminomethyl-lambda6-sulfanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfoximine moiety is known for its electrophilic nature, which may facilitate interactions with nucleophilic sites in proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfoximines, including those similar to (chlorosulfonyl)iminomethyl-lambda6-sulfanone. For instance:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that sulfoximine derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Study 2 : Another investigation reported that compounds with similar structures showed inhibition of tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research findings indicate:

  • Case Study : A screening of sulfoximine derivatives revealed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be within the range of 20-50 µg/mL for these pathogens .

Inhibition of Enzymatic Activity

Sulfoximines have been shown to inhibit specific enzymes that play crucial roles in metabolic pathways:

  • Enzyme Inhibition Study : (chlorosulfonyl)iminomethyl-lambda6-sulfanone has been tested for its ability to inhibit carbonic anhydrase, an enzyme involved in acid-base balance. The compound demonstrated IC50 values in the micromolar range, indicating moderate inhibitory activity .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer Cell LineInduction of apoptosis
AnticancerColon Cancer Cell LineCell cycle arrest (G2/M phase)
AntimicrobialStaphylococcus aureusMIC = 20-50 µg/mL
Enzyme InhibitionCarbonic AnhydraseIC50 in micromolar range

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for (chlorosulfonyl)iminomethyl-lambda6-sulfanone, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution between fluorinated aromatic precursors and sulfonyl chlorides. For example, chlorosulfonyl groups are introduced via controlled reactions with sulfur trioxide or thionyl chloride under anhydrous conditions . Optimization focuses on temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to minimize side products like hydrolyzed sulfonic acids.
  • Characterization : Intermediate purity is monitored via thin-layer chromatography (TLC), and final products are validated using 19F NMR^{19}\text{F NMR} (δ -110 to -120 ppm for fluorophenyl) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound elucidated using spectroscopic techniques?

  • Key Techniques :

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Assigns aromatic proton environments (e.g., para-substituted fluorophenyl at δ 7.2–7.8 ppm) and sulfanone carbonyl signals (δ 165–175 ppm) .
  • IR Spectroscopy : Identifies S=O stretching vibrations (1150–1250 cm1^{-1}) and C-F bonds (1000–1100 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry of the sulfanone moiety and confirms bond angles (e.g., S-N-C ~120°) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s mechanism of action in biological systems?

  • Binding Studies : Surface plasmon resonance (SPR) quantifies interactions with target enzymes (e.g., kinase inhibition assays), while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) .
  • Cellular Assays : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., HeLa or MCF-7) are paired with flow cytometry to assess apoptosis induction .
  • Computational Modeling : Density functional theory (DFT) predicts electron-density distributions at the sulfanone group, correlating with observed reactivity in nucleophilic environments .

Q. How can synthetic yields be improved while addressing challenges like hydrolytic instability?

  • Stabilization Strategies :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for the imino group during sulfonation to prevent hydrolysis .
  • Low-Temperature Workup : Quench reactions at -20°C to stabilize intermediates.
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) to isolate high-purity (>98%) products .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., buffer pH or serum concentration). Meta-analyses normalize data using standardized protocols (e.g., ATP-based luminescence in kinase assays) .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) models identify critical substituents (e.g., electron-withdrawing Cl on sulfanone enhances bioactivity) .

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